Otobanone
Description
Otobanone is a naturally occurring compound identified in several plant species within the Myristicaceae family, notably Myristica fragrans (nutmeg) and Myristica cagayanensis. It is often co-isolated with other secondary metabolites such as trimyristin, malabaricone, cagayanin, and cagayanone . Traditional applications of this compound-containing mixtures, such as otoba-wax (derived from Iryanthera, Osteophloeum, and Otoba species), highlight its historical use in hair treatments in tropical Andean regions .
Properties
CAS No. |
34426-79-4 |
|---|---|
Molecular Formula |
C20H18O5 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
(7S,8R,9S)-9-(1,3-benzodioxol-5-yl)-7,8-dimethyl-8,9-dihydro-7H-benzo[g][1,3]benzodioxol-6-one |
InChI |
InChI=1S/C20H18O5/c1-10-11(2)19(21)13-4-6-15-20(25-9-23-15)18(13)17(10)12-3-5-14-16(7-12)24-8-22-14/h3-7,10-11,17H,8-9H2,1-2H3/t10-,11-,17-/m0/s1 |
InChI Key |
ZTOORMQTJNUZOQ-DINDLPBHSA-N |
SMILES |
CC1C(C(=O)C2=C(C1C3=CC4=C(C=C3)OCO4)C5=C(C=C2)OCO5)C |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)C2=C([C@@H]1C3=CC4=C(C=C3)OCO4)C5=C(C=C2)OCO5)C |
Canonical SMILES |
CC1C(C(=O)C2=C(C1C3=CC4=C(C=C3)OCO4)C5=C(C=C2)OCO5)C |
Other CAS No. |
34426-79-4 |
Synonyms |
1-oxo-otobain otobanone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Table
| Compound | Natural Source | Structural Class | Traditional/Chemical Role | Key Contrasts with this compound |
|---|---|---|---|---|
| This compound | Myristica fragrans, M. cagayanensis | Likely aromatic/cyclic | Hair treatment (otoba-wax) | Reference compound |
| Trimyristin | M. cagayanensis | Triglyceride | Lipid storage | Non-aromatic; no medicinal role noted |
| Malabaricone | M. cagayanensis, Knema spp. | Phenolic compound | Antioxidant | Documented bioactivity vs. This compound’s ambiguity |
| Otobain | Otoba-wax (Iryanthera spp.) | Likely ester/lipid | Hair treatment | Structural dissimilarity inferred |
| Licoagroaurone | Glycyrrhiza glabra (licorice) | Flavonoid | Anti-inflammatory | Different source and application |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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